3-(2-Methoxyphenyl)propanal
Overview
Description
3-(2-Methoxyphenyl)propanal, also known as 2-Propenal, 3-(2-methoxyphenyl)-, is a chemical compound with the formula C10H10O2 . It has a molecular weight of 162.1852 . It is also known by other names such as Cinnamaldehyde, o-methoxy-; o-Methoxycinnamaldehyde; o-Methoxycinnamic aldehyde; 2-Methoxycinnamaldehyde; β-(o-Methoxyphenyl)acrolein; 2-Methoxycinnamic aldehyde; Ortho methoxy cinnamic aldehyde; (E)-o-Methoxycinnamaldehyde; 2’-methoxycinnamaldehyde .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyphenyl)propanal is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+ .Physical And Chemical Properties Analysis
3-(2-Methoxyphenyl)propanal is a solid or semi-solid or liquid or lump . It should be stored in an inert atmosphere, under -20C .Scientific Research Applications
1. Spectral and Structural Analysis
3-(2-Methoxyphenyl)propanal derivatives have been examined for their structural and spectral properties using methods like density functional theory. These studies include analysis of optimized structural parameters, electron localization function, and topological properties in various solvents. Such research aids in understanding the electronic properties and potential applications of these compounds in areas like molecular docking and drug design (R. H. et al., 2021).
2. Synthesis of Phenolic Propanediols
Research has been conducted on synthesizing isomeric 3-(hydroxyphenyl)propane-1,2-diols and related compounds from 3-(2-Methoxyphenyl)propanal derivatives. These studies are crucial for the development of chelating agents, particularly in the context of borate anion immobilization (J. Tyman & P. Payne, 2006).
3. Potential Cancer Chemopreventive Agent
Derivatives of 3-(2-Methoxyphenyl)propanal, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, have shown potential as cancer chemopreventive agents. These compounds, extracted from plants like Acronychia baueri, exhibit biological effects related to the prevention of colon and tongue cancers, presenting a novel avenue for chemopreventive drug development (M. Curini et al., 2006).
4. Physico-chemical Properties for Beta-Adrenolytics
Studies on the physico-chemical properties of 2-methoxyphenyl derivatives have implications for developing beta-adrenolytic drugs. These studies explore various properties like lipophilicity and surface activity, which are crucial for understanding the relationship between a drug's structure and its biological activity (M. Stankovicová et al., 2014).
5. Antimicrobial and Antioxidative Applications
Several studies have focused on the antimicrobial and antioxidative properties of 3-(2-Methoxyphenyl)propanal derivatives. These compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal pathogens, as well as their capacity to inhibit oxidative processes, which is significant for both medical and industrial applications (M. Nagamani et al., 2018), (H. Kikuzaki et al., 1999).
6. Nonlinear Optical Properties
The nonlinear optical properties of certain 3-(2-Methoxyphenyl)propanal derivatives have been studied, revealing potential applications in fields like photonics and optoelectronics. These investigations encompass both theoretical and experimental approaches, analyzing properties such as hyperpolarizability and fluorescence switching (Elizabeth Mathew et al., 2019).
Safety And Hazards
3-(2-Methoxyphenyl)propanal may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and is harmful to aquatic life with long-lasting effects (H412) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
3-(2-methoxyphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7-8H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMNMFRUQUMXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295786 | |
Record name | 3-(2-methoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)propanal | |
CAS RN |
33538-83-9 | |
Record name | 33538-83-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-methoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.